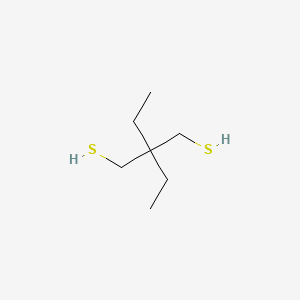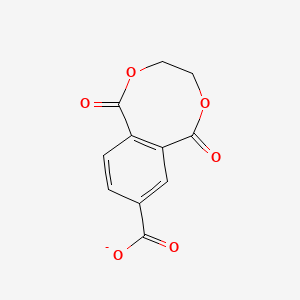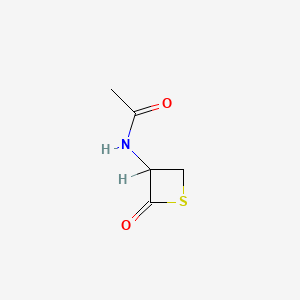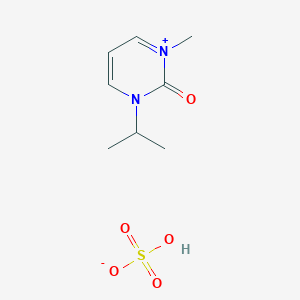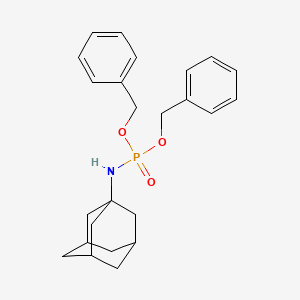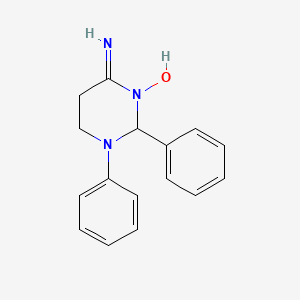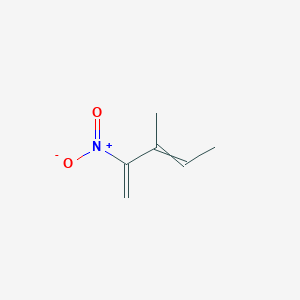
3-Methyl-2-nitropenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-nitropenta-1,3-diene is an organic compound characterized by the presence of a conjugated diene system and a nitro group. This compound is part of the broader class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the delocalization of π-electrons across the double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-nitropenta-1,3-diene can be achieved through various methods. One common approach involves the nitration of 3-methylpenta-1,3-diene using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-nitropenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-aldehydes or nitro-ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Nitro-aldehydes and nitro-ketones.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-Methyl-2-nitropenta-1,3-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-nitropenta-1,3-diene involves its reactivity due to the conjugated diene system and the nitro group. The delocalized π-electrons in the diene system make it susceptible to electrophilic addition reactions, while the nitro group can participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Penta-1,3-diene: A simple conjugated diene without the nitro group.
2-Methyl-1,3-butadiene (Isoprene): Another conjug
Properties
CAS No. |
55509-17-6 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-methyl-2-nitropenta-1,3-diene |
InChI |
InChI=1S/C6H9NO2/c1-4-5(2)6(3)7(8)9/h4H,3H2,1-2H3 |
InChI Key |
YPFIUZVTECAEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


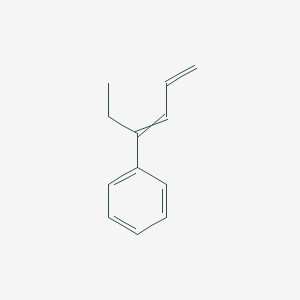

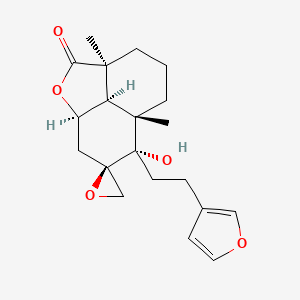
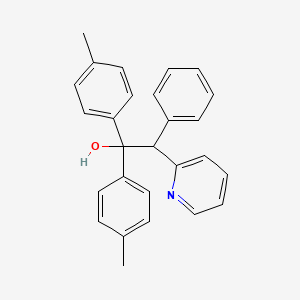
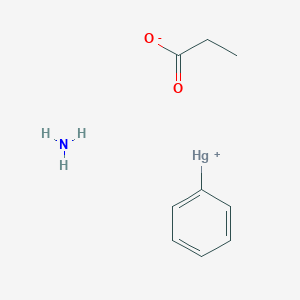
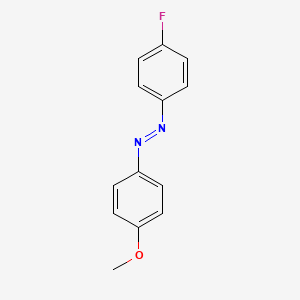
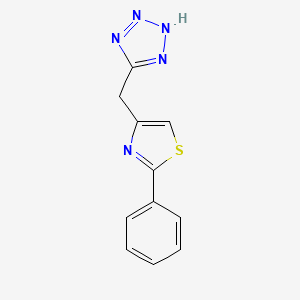
![N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14643052.png)
